molecular formula C20H30O5 B1237206 prostaglandin I3 CAS No. 68794-57-0

prostaglandin I3

Cat. No.: B1237206
CAS No.: 68794-57-0
M. Wt: 350.4 g/mol
InChI Key: NCYSTSFUYSFMEO-OBLTVXDOSA-N
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Description

Prostaglandin I3 is a member of the prostaglandin family, which are bioactive lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of smooth muscle activity. This compound, in particular, is known for its potent vasodilatory and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and yield. For instance, a unified synthesis strategy involves the use of dichloro-containing bicyclic ketones, followed by stereoselective oxidation and reduction steps .

Industrial Production Methods: Industrial production of prostaglandins often employs biocatalysis due to its efficiency and selectivity. Key transformations in the industrial synthesis include regioselective p-phenylbenzoylation and stereoselective oxidation using Baeyer–Villiger monooxygenase .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin I3 undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and Baeyer–Villiger monooxygenase.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or keto derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

Prostaglandin I3 has a wide range of applications in scientific research:

Mechanism of Action

Prostaglandin I3 exerts its effects primarily through binding to specific G-protein-coupled receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation and inhibition of platelet aggregation. The molecular targets include receptors like the prostacyclin receptor, which mediates the vasodilatory effects .

Comparison with Similar Compounds

Uniqueness: Prostaglandin I3 is unique due to its potent vasodilatory and anti-inflammatory properties, which make it particularly valuable in the treatment of cardiovascular conditions. Unlike other prostaglandins, it has a more pronounced effect on inhibiting platelet aggregation and promoting blood flow .

Properties

CAS No.

68794-57-0

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1

InChI Key

NCYSTSFUYSFMEO-OBLTVXDOSA-N

SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O

Canonical SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Synonyms

PGI3
prostaglandin I3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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